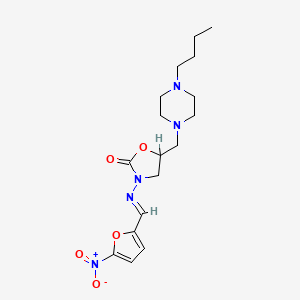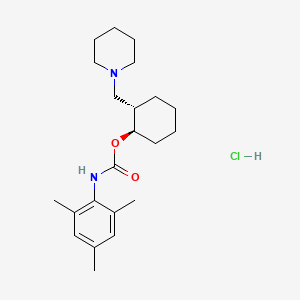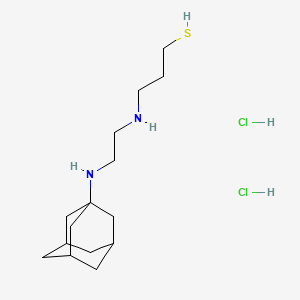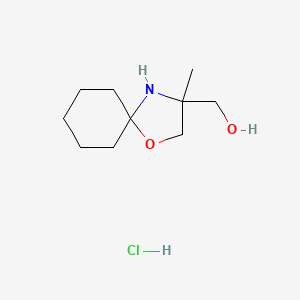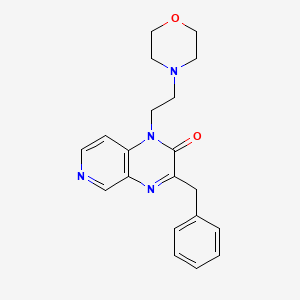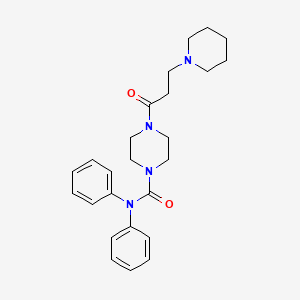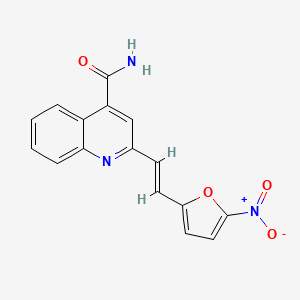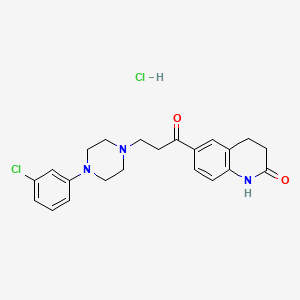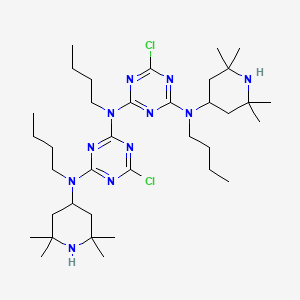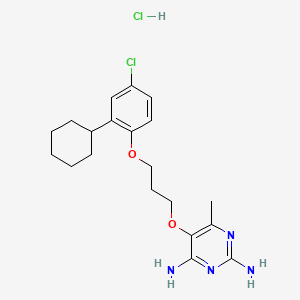
2,4-Pyrimidinediamine, 5-(3-(4-chloro-2-cyclohexylphenoxy)propoxy)-6-methyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pyrimidinediamine, 5-(3-(4-chloro-2-cyclohexylphenoxy)propoxy)-6-methyl-, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its pyrimidine core, which is substituted with multiple functional groups, including a chloro-cyclohexylphenoxy group and a propoxy chain. The monohydrochloride form indicates the presence of a hydrochloride salt, enhancing its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 5-(3-(4-chloro-2-cyclohexylphenoxy)propoxy)-6-methyl-, monohydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the chloro-cyclohexylphenoxy group and the propoxy chain. Key steps include:
Formation of the Pyrimidine Core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the chloro-cyclohexylphenoxy group is typically done via nucleophilic substitution reactions, using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Propoxy Chain Addition: The propoxy chain is introduced through etherification reactions, often using alkyl halides in the presence of a base.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt, enhancing the compound’s solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Key considerations include:
Reaction Optimization: Conditions such as temperature, pressure, and solvent choice are optimized for maximum yield.
Purification: Techniques like crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Rigorous testing is conducted to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Pyrimidinediamine, 5-(3-(4-chloro-2-cyclohexylphenoxy)propoxy)-6-methyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of bases like NaH or K2CO3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2,4-Pyrimidinediamine, 5-(3-(4-chloro-2-cyclohexylphenoxy)propoxy)-6-methyl-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro-cyclohexylphenoxy group and the propoxy chain allows it to bind effectively to these targets, modulating their activity. This can lead to inhibition or activation of biochemical pathways, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diamino-5-methylpyrimidine: Shares the pyrimidine core but lacks the complex substituents.
4-Chloro-2-cyclohexylphenol: Contains the chloro-cyclohexylphenoxy group but not the pyrimidine core.
Propoxy-substituted Pyrimidines: Similar in structure but vary in the position and nature of the substituents.
Uniqueness
2,4-Pyrimidinediamine, 5-(3-(4-chloro-2-cyclohexylphenoxy)propoxy)-6-methyl-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications where such properties are desired.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Propiedades
Número CAS |
66204-49-7 |
|---|---|
Fórmula molecular |
C20H28Cl2N4O2 |
Peso molecular |
427.4 g/mol |
Nombre IUPAC |
5-[3-(4-chloro-2-cyclohexylphenoxy)propoxy]-6-methylpyrimidine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C20H27ClN4O2.ClH/c1-13-18(19(22)25-20(23)24-13)27-11-5-10-26-17-9-8-15(21)12-16(17)14-6-3-2-4-7-14;/h8-9,12,14H,2-7,10-11H2,1H3,(H4,22,23,24,25);1H |
Clave InChI |
OKXXLPWPWVRQNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)N)N)OCCCOC2=C(C=C(C=C2)Cl)C3CCCCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



